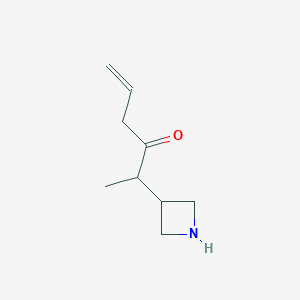
2-(Azetidin-3-yl)hex-5-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)hex-5-en-3-one is an organic compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a hex-5-en-3-one chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)hex-5-en-3-one can be achieved through several methods. One common approach involves the reaction of azetidine with hex-5-en-3-one under specific conditions. For instance, the use of molecular iodine as a catalyst under microwave irradiation has been reported to be an efficient method for synthesizing azetidine derivatives . This method is advantageous due to its rapid reaction time and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl)hex-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
2-(Azetidin-3-yl)hex-5-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Azetidin-3-yl)hex-5-en-3-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Azetidin-3-yl)hex-5-yn-3-one: This compound features a similar structure but with a triple bond instead of a double bond.
3-Pyrrole-substituted 2-azetidinones: These compounds have a pyrrole ring attached to the azetidine ring, offering different chemical properties.
Uniqueness
2-(Azetidin-3-yl)hex-5-en-3-one is unique due to its specific combination of an azetidine ring and a hex-5-en-3-one chain
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
2-(azetidin-3-yl)hex-5-en-3-one |
InChI |
InChI=1S/C9H15NO/c1-3-4-9(11)7(2)8-5-10-6-8/h3,7-8,10H,1,4-6H2,2H3 |
InChIキー |
WVMAAFGOCVMMJV-UHFFFAOYSA-N |
正規SMILES |
CC(C1CNC1)C(=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




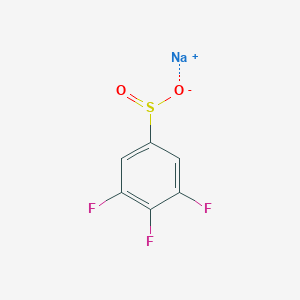
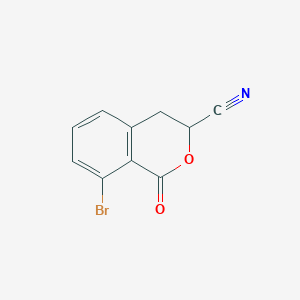



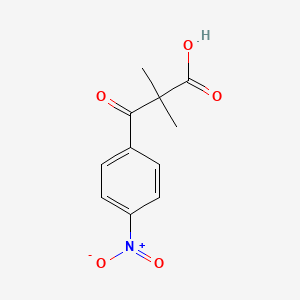
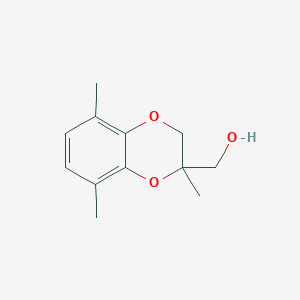

![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
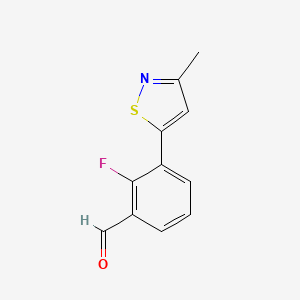
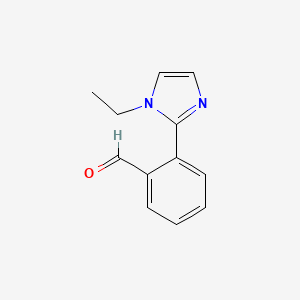
![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)
